tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by coupling reactions to form the desired amide bonds. The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl-protected amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can lead to deprotected amines or reduced functional groups.
Scientific Research Applications
Tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions to release the active amine, which can then interact with biological targets such as enzymes or receptors. The tert-butyl ester group provides stability and can be hydrolyzed to release the active carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-phenylpropanamido)methyl)pyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of a methyl group.
Tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-ethylbutanamido)methyl)pyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of tert-butyl 3-(((S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanamido)methyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct reactivity and stability properties. This makes it particularly useful in synthetic organic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C23H35N3O5 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
tert-butyl 3-[[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H35N3O5/c1-16(2)19(25-21(28)30-15-17-9-7-6-8-10-17)20(27)24-13-18-11-12-26(14-18)22(29)31-23(3,4)5/h6-10,16,18-19H,11-15H2,1-5H3,(H,24,27)(H,25,28)/t18?,19-/m0/s1 |
InChI Key |
UJOJYYFGKWWNHT-GGYWPGCISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCN(C1)C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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